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Abstract
P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a potent

potassium channel opener and a structural analog of Pinacidil. This document provides a

comprehensive overview of the discovery, synthesis, and mechanism of action of P 1060. It is

intended to serve as a technical guide for researchers and professionals in the field of drug

development, offering detailed experimental protocols and a summary of its pharmacological

properties. The primary mechanism of action for P 1060 involves the opening of ATP-sensitive

potassium (KATP) channels in vascular smooth muscle cells, leading to membrane

hyperpolarization and vasodilation. Studies have demonstrated that P 1060 exhibits greater

spasmolytic potency than its parent compound, Pinacidil.

Discovery and Development
The development of P 1060 is rooted in the broader research efforts to identify novel

antihypertensive agents. The journey began with the pharmacological screening of thiourea

compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of

compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in

the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel

openers.[1][2] P 1060 emerged as an analog of Pinacidil, demonstrating enhanced potency in

preclinical studies.[3]
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Chemical Synthesis
While a specific, detailed synthesis protocol for P 1060 is not readily available in the public

domain, its synthesis can be inferred from general methods for the preparation of N,N'-

disubstituted guanidines and N'-cyano-N-substituted-N''-(tert-butyl)guanidines. A plausible

synthetic route would involve the reaction of a suitable N-substituted carbodiimide with

cyanamide or the reaction of a thiourea derivative with an amine.

A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use

of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the

latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4]

More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT)

as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier

alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-

chlorophthalimide, isocyanides, and amines.[4]

The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-

isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This

intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and

triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide,

affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of P 1060,

substituting the appropriate starting materials.
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Mechanism of Action
P 1060 functions as a potassium channel opener, specifically targeting ATP-sensitive

potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels

leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell

membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels,

thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in

intracellular calcium concentration leads to the relaxation of the vascular smooth muscle,

causing vasodilation and a subsequent reduction in blood pressure.[1]
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The KATP channel is a hetero-octameric complex composed of four pore-forming inward

rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx)

subunits. The specific subunit composition of the KATP channel varies between tissues, which

influences its pharmacological properties. While the precise interaction of P 1060 with the

different Kir6.x and SURx subunits has not been definitively elucidated, its action is analogous

to other cyanoguanidine potassium channel openers which are known to interact with the SUR

subunit.
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Pharmacological Data
While extensive quantitative pharmacological data for P 1060 is limited in publicly accessible

literature, preclinical studies have established its superior potency compared to Pinacidil.

Table 1: Comparative Spasmolytic Potency

Compound Relative Spasmolytic Potency

P 1060 > Pinacidil

Pinacidil -

P 1368 < Pinacidil

Data from studies on rat blood vessels.[3]

Experimental Protocols
86Rb Efflux Assay for Potassium Channel Activity
This assay is a well-established method for assessing the activity of potassium channel

openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or

tissues.

Objective: To determine the effect of P 1060 on potassium channel activity in vascular smooth

muscle.

Materials:

Isolated rat aortic smooth muscle cells or tissue strips.

Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 5.6,

CaCl2 2.6, MgCl2 1.2, NaH2PO4 1.2, NaHCO3 20, and glucose 11.

86RbCl solution.

Test compound (P 1060) solutions at various concentrations.
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Glibenclamide solution (as a KATP channel blocker).

Scintillation vials and scintillation fluid.

Scintillation counter.

Procedure:

Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell

cultures or intact aortic rings.

Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCl (e.g., 1 µCi/mL)

for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.

Washout: After the loading period, wash the preparations with non-radioactive PSS to

remove extracellular 86Rb+. This is typically done through a series of washes at regular

intervals.

Efflux Measurement:

Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5

minutes) into scintillation vials. This represents the basal 86Rb+ efflux.

After establishing a stable baseline, introduce the test compound (P 1060) at the desired

concentration into the superfusion solution.

Continue collecting the superfusate at the same time intervals to measure the drug-

induced 86Rb+ efflux.

To confirm the involvement of KATP channels, the experiment can be repeated in the

presence of a KATP channel blocker, such as glibenclamide.

Data Analysis:

At the end of the experiment, lyse the cells or digest the tissue to determine the remaining

intracellular 86Rb+.
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Measure the radioactivity in all collected samples and the cell/tissue lysate using a

scintillation counter.

Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of

the total intracellular radioactivity at that time.

Plot the rate of efflux against time to visualize the effect of P 1060. An increase in the

efflux rate indicates the opening of potassium channels.
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Conclusion
P 1060 is a potent potassium channel opener with a clear mechanism of action involving the

activation of KATP channels in vascular smooth muscle. Its development represents a

significant advancement in the field of antihypertensive agents, building upon the foundation

laid by its analog, Pinacidil. While further research is needed to fully characterize its

pharmacological profile and subunit selectivity, the available data highlight its potential as a

valuable tool for studying potassium channel function and as a lead compound for the

development of new therapeutic agents. This guide provides a foundational understanding of P
1060 for researchers and drug development professionals, summarizing the current knowledge

and providing detailed protocols for its investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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